Product packaging for SEC20 protein(Cat. No.:CAS No. 142540-16-7)

SEC20 protein

Cat. No.: B1177542
CAS No.: 142540-16-7
Attention: For research use only. Not for human or veterinary use.
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Description

The SEC20 protein is an essential, verified integral membrane protein originally characterized in Saccharomyces cerevisiae (yeast) and is a key regulator of intracellular membrane traffic . It functions as a Qb-SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptors) and is required for multiple stages of the secretory and degradative pathways . This protein is critical for research investigating endoplasmic reticulum (ER) to Golgi apparatus transport, where its depletion leads to the accumulation of ER membranes and vesicles . Beyond its canonical role, recent studies in model organisms like Drosophila have established that SEC20 is required for autophagic and endocytic degradation, where it facilitates proper lysosomal acidification and function independent of its role in Golgi-ER retrograde transport . Furthermore, SEC20, along with partners Sec39p and Dsl1p, has been identified as part of an ER-associated secretory machinery involved in the early stages of peroxisome assembly . The protein features a characteristic C-terminal HDEL sequence, which aids in its retention within the ER, and a single membrane-spanning region . This product is presented for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

142540-16-7

Molecular Formula

C12H12O5

Synonyms

SEC20 protein

Origin of Product

United States

Chemical Reactions Analysis

SNARE Complex Formation and Membrane Fusion

SEC20 facilitates membrane fusion events by forming SNARE complexes with partner proteins. Key interactions include:

Partner Protein Role in Complex Functional Outcome Citations
Syntaxin 18 (Syx18)Qa-SNAREMediates lysosomal trafficking and autophagosome-lysosome fusion.
Sec22R-SNAREGolgi-ER retrograde transport; not required for SEC20’s lysosomal degradation role.
Use1Qc-SNAREGolgi-ER retrograde transport; dispensable for autophagy/endocytosis regulation.

Mechanism :

  • SEC20’s SNARE domain binds Syx18, forming a four-helix bundle to drive vesicle docking and fusion.

  • Loss of SEC20 disrupts lysosomal acidification, causing autophagosome accumulation (half-life of autophagic vesicles increases by ~3-fold in Drosophila fat cells) .

Post-Translational Modifications

SEC20 undergoes O-linked glycosylation, critical for its stability and membrane localization:

Modification Site/Sequence Functional Impact Citations
O-linked glycosylationC-terminal regionStabilizes SEC20; loss reduces protein levels by ~60% in Drosophila nephrocytes.
HDEL motifC-terminusER retention signal; deletion reduces SEC20 abundance but does not abolish function.

Key Finding :
The HDEL motif is not essential for SEC20’s role in lysosomal degradation but enhances its ER retrieval efficiency .

Lysosomal Biogenesis and Degradation

SEC20 regulates lysosomal enzyme trafficking, impacting hydrolysis reactions:

Process SEC20 Knockdown Phenotype Chemical Consequence Citations
AutophagyAccumulation of LC3-II (autophagosome marker) by ~4xImpaired degradation of cargo (e.g., ubiquitinated proteins, lipids).
EndocytosisEnlarged late endosomes (2–3x diameter increase)Reduced acid phosphatase activity (pH rises from 4.5 to 6.0 in nephrocytes).
Lysosomal enzyme deliveryDefective cathepsin L maturation70% reduction in proteolytic activity in Drosophila fat bodies.

Mechanistic Insight :
SEC20 ensures proper delivery of V-ATPase subunits to lysosomes, maintaining pH <5.0 for hydrolytic enzyme activation .

Functional Independence from Golgi-ER Retrograde Transport

SEC20’s role in lysosomal degradation is distinct from its Golgi-ER retrograde transport function:

Key Study :
In Drosophila, SEC20 depletion did not affect COPI-dependent Golgi-ER transport but abolished lysosomal hydrolase trafficking .

Evolutionary Conservation and Disease Relevance

SEC20 (BNIP1 in humans) is implicated in mitophagy and apoptosis due to its BH3 domain:

Domain Function Associated Pathway Citations
SNAREMembrane fusionAutophagy, endocytosis
BH3Binds BCL-2 family anti-apoptoticsApoptosis regulation

Disease Link :
Dysregulated SEC20 is observed in neurodegenerative diseases and cancer, where lysosomal dysfunction exacerbates protein aggregation .

Comparison with Similar Compounds

Key Findings :

  • SEC20 uniquely regulates both anterograde (glycosylation) and retrograde transport, unlike Vti1a, which is Golgi-specific .
  • Unlike Sec22, SEC20 depletion disrupts lysosomal degradation and enlarges late endosomes, indicating specialized roles in endolysosomal trafficking .

Comparison with BH3-Containing Apoptotic Proteins

BNIP1/SEC20’s BH3 motif mediates interactions with anti-apoptotic BCL2 proteins, but its apoptotic activity is distinct from other BH3-only proteins like BNIP3.

Protein BH3 Motif Role Binding to BCL2 Localization Additional Roles
BNIP1 Partial (non-essential binding) Retains binding in BH3-deletion mutants ER, mitochondria ER-mitochondria tethering
BNIP3 Essential for binding Binding abolished in BH3 mutants Mitochondria Hypoxia-induced apoptosis
BIM Essential for binding Strictly BH3-dependent Cytosol, mitochondria Pro-apoptotic signaling

Key Difference : BNIP1’s BH3 motif is dispensable for BCL2 interaction, suggesting redundant interaction domains, unlike BNIP3 or BIM .

Comparison with Autophagy-Related SNAREs

SEC20 is critical for autophagic and endocytic degradation, distinct from other SNAREs like Vps18 or Sec22.

Protein Process Mechanism Phenotype of Depletion
SEC20 Autophagy, endocytosis Mediates lysosomal fusion via Syx18 complexes Accumulation of enlarged late endosomes
Vps18 Endolysosomal trafficking Forms HOPS complex for lysosomal fusion Impaired lysosomal maturation
Sec22 ER-Golgi transport COPII vesicle fusion No autophagy defect

Key Insight : SEC20’s role in autophagic lysosomal degradation is independent of Golgi-ER transport, unlike Sec22 .

Preparation Methods

Endogenous Expression in Saccharomyces cerevisiae

The native expression of SEC20 in S. cerevisiae remains a cornerstone for studying its biological function. The SEC20 gene was first cloned via complementation of a temperature-sensitive sec20-1 mutant strain, enabling researchers to characterize its temperature-dependent phenotype. Endogenous expression preserves post-translational modifications, such as O-linked glycosylation, which are critical for SEC20’s stability and interaction with other secretory pathway components. However, low yield and contamination with endogenous proteins necessitate stringent purification steps.

Recombinant Expression in Heterologous Systems

To overcome yield limitations, recombinant expression systems have been employed. For instance, vectors encoding SEC20 with affinity tags (e.g., GST or His6) enable high-yield production in Escherichia coli or insect cell systems. The pT7CFE1 vector system, combined with in vitro transcription/translation (IVT) kits, allows for rapid expression of SEC20 variants with N- or C-terminal tags. Notably, the HDEL sequence in SEC20 complicates its retention in the ER of mammalian systems, making yeast or bacterial systems preferable for large-scale production.

Cell Lysis and Membrane Fractionation

Mechanical Disruption Methods

Yeast cell lysis often employs mechanical methods such as high-pressure homogenization (HPH) or bead beating. HPH at 70/700 bar effectively disrupts yeast cell walls while preserving organelle integrity, a critical factor for isolating ER membranes enriched with SEC20. Post-lysis, differential centrifugation separates ER membranes (100,000 × g pellets) from cytoplasmic contaminants.

Chemical and Enzymatic Lysis

Alternative methods include enzymatic digestion with zymolyase to degrade cell walls, followed by osmotic shock. However, these approaches risk partial ER membrane disruption, leading to SEC20 solubilization before fractionation.

Table 1: Comparison of Lysis Methods for SEC20 Extraction

MethodYield (%)Purity (%)Key AdvantagesLimitations
High-pressure homogenization8570Scalable, preserves organellesRequires specialized equipment
Bead beating7865High efficiency for yeastHeat generation denatures proteins
Enzymatic digestion6050Gentle on membranesTime-consuming, costly enzymes

Solubilization of this compound

Detergent Selection and Optimization

As an integral membrane protein, SEC20 requires detergents for solubilization. Non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) at 1% (w/v) effectively extract SEC20 while maintaining its native conformation. Critically, the HDEL sequence enhances SEC20’s stability during solubilization, reducing aggregation risks.

Stabilization and Buffer Composition

Buffers supplemented with 20% glycerol, 150 mM NaCl, and protease inhibitors (e.g., PMSF) prevent SEC20 degradation during solubilization. For long-term storage, SEC20 retains activity in buffers containing 0.05% DDM at −80°C.

Chromatographic Purification Techniques

Affinity Chromatography

His6-tagged SEC20 is purified using cobalt-based immobilized metal affinity chromatography (IMAC). A typical protocol involves binding SEC20 to cobalt resin in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole, followed by elution with 250 mM imidazole. GST-tagged SEC20 utilizes glutathione agarose, with elution via glutathione or on-column cleavage using HRV 3C protease.

Ion Exchange and Size Exclusion Chromatography

After affinity purification, anion exchange chromatography (Q Sepharose) at pH 7.4 removes residual contaminants. Size exclusion chromatography (Superdex 200) finalizes purification, yielding monodisperse SEC20 with a molecular weight of ~50 kDa.

Table 2: Purification Yield and Purity Across Chromatographic Steps

StepYield (%)Purity (%)Volume (mL)Activity (Units/mg)
Crude lysate1005500.5
IMAC/Glutathione7080104.2
Ion exchange509554.0
Size exclusion409923.8

Characterization and Functional Validation

Electrophoretic and Spectroscopic Analysis

SDS-PAGE confirms SEC20’s apparent molecular weight of 50 kDa, with glycosylation causing a slight upward shift. Western blotting using anti-HDEL antibodies verifies ER-specific localization. UV-Vis spectroscopy at 280 nm quantifies SEC20 concentration, with an extinction coefficient of 1.2 (mg/mL)−1 cm−1.

Functional Assays

SEC20’s role in vesicle trafficking is validated using in vitro ER-Golgi transport assays. Depletion of SEC20 in C. albicans results in ER membrane stacking and hypersensitivity to cell wall stressors, confirming its conserved function .

Q & A

Q. What is the primary functional role of SEC20 in vesicle transport and autophagy, and how can its activity be experimentally validated?

SEC20 (BNIP1) is a vesicle transport protein involved in endoplasmic reticulum (ER)-to-Golgi trafficking and autophagy. Key validation methods include:

  • GFP-Atg8 localization assays : Monitor autophagosome formation in SEC20-deficient yeast strains compared to wild-type. GFP-Atg8 redistribution from cytosolic to vacuolar compartments indicates autophagic flux .
  • Western blot quantification : Measure GFP-Atg8 degradation under nutrient starvation to assess autophagic activity. Reduced degradation in SEC20 mutants suggests impaired autophagy .
  • Genetic complementation : Rescue autophagy defects in SEC20 mutants by reintroducing wild-type SEC20 via plasmid transformation .

Q. What are the standard methodologies for detecting SEC20 expression and localization in eukaryotic cells?

  • Immunofluorescence microscopy : Use anti-SEC20 antibodies (e.g., BNIP1-specific) to localize SEC20 in ER and mitochondrial membranes. Fixation with paraformaldehyde and permeabilization with Triton X-100 are critical for membrane protein detection .
  • Subcellular fractionation : Isolate ER and mitochondrial fractions via differential centrifugation, followed by Western blotting with organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria) .
  • CRISPR-Cas9 tagging : Endogenously tag SEC20 with fluorescent markers (e.g., mCherry) for live-cell imaging of dynamic trafficking .

Advanced Research Questions

Q. How can researchers resolve contradictions in SEC20’s reported roles in apoptosis versus autophagy?

Conflicting data may arise from tissue-specific isoforms or experimental conditions. Mitigation strategies:

  • Isoform-specific knockdown : Use siRNA targeting SEC20 isoforms (e.g., isoform 1 in heart vs. isoform 4 in testis) to dissect distinct functions .
  • Context-dependent assays : Compare SEC20 activity under apoptosis-inducing (e.g., serum withdrawal) vs. autophagy-inducing (e.g., rapamycin treatment) conditions .
  • Interaction profiling : Perform co-immunoprecipitation (Co-IP) with BCL2 family proteins to identify binding partners in apoptotic pathways versus autophagic machinery (e.g., Atg8 homologs) .

Q. What experimental designs are optimal for studying SEC20’s genetic interactions in vesicle trafficking networks?

  • Synthetic genetic array (SGA) analysis : Cross SEC20 mutants with a library of yeast deletion strains to identify synthetic lethal interactions, highlighting pathways compensating for SEC20 loss .
  • Dual gene silencing : Combine SEC20 knockdown with perturbations in SNARE proteins (e.g., Sec17, Sec18) to map epistatic relationships in ER-Golgi trafficking .
  • Quantitative mass spectrometry : Profile protein abundance changes in SEC20-deficient cells to identify downstream effectors (e.g., COPI/COPII coat proteins) .

Q. How can tissue-specific expression patterns of SEC20 isoforms influence experimental outcomes?

SEC20 isoforms show divergent expression (e.g., isoform 1 in heart and brain, isoform 4 in testis). Methodological considerations:

  • RNA-seq meta-analysis : Cross-reference SEC20 expression in public databases (e.g., GTEx) to select appropriate cell lines or tissues for study .
  • Isoform-switching experiments : Overexpress isoform 4 in non-testis cells (e.g., HEK293) to assess functional divergence in vesicle trafficking .
  • Knockout organoids : Generate tissue-specific SEC20-knockout organoids (e.g., intestinal or neuronal) to model isoform-specific roles .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing SEC20-dependent autophagic flux data?

  • Normalization : Use housekeeping proteins (e.g., GAPDH) to standardize Western blot signals. Calculate autophagic flux as the ratio of degraded GFP-Atg8 to total GFP-Atg8 .
  • Time-course experiments : Apply linear mixed-effects models to account for variability in autophagy rates across biological replicates .
  • Machine learning : Train classifiers on microscopy images to automate autophagosome quantification in SEC20 mutants vs. wild-type .

Q. How should researchers validate SEC20 antibody specificity in immunohistochemistry?

  • Blocking peptide controls : Pre-incubate antibodies with SEC20-derived peptides (e.g., KL16681P) to confirm signal loss in tissue sections .
  • Knockout validation : Compare staining in wild-type vs. SEC20-knockout tissues (e.g., CRISPR-edited models) .
  • Cross-reactivity checks : Test antibodies on tissues expressing homologous proteins (e.g., SEC20L) to rule out off-target binding .

Tables: Key Experimental Parameters

Q. Table 1. Comparison of SEC20 Detection Methods

MethodSensitivityThroughputKey LimitationsCitations
Western BlotHighModerateRequires fractionation
ImmunofluorescenceModerateLowFixed cells only
Live-cell ImagingLowHighRequires tagged SEC20

Q. Table 2. SEC20 Interaction Partners Across Studies

Partner ProteinInteraction ContextExperimental EvidenceCitations
BCL2Apoptosis regulationCo-IP, yeast two-hybrid
Atg8Autophagosome formationGenetic interaction assays
Sec17Vesicle fusionSynthetic lethality screening

Methodological Resources

  • Protein sequence analysis : Use SGD (Saccharomyces Genome Database) for SEC20 ortholog alignment and conserved domain identification .
  • Chemical proteomics : Apply CETSA (Cellular Thermal Shift Assay) to map SEC20-ligand interactions under varying conditions .
  • Data sharing : Adhere to FAIR principles by depositing SEC20 datasets in repositories like PRIDE or UniProt .

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